An In-depth Technical Guide to the Chemical Properties and Structure of Diisopropyl Methylphosphonate (DIMP)
An In-depth Technical Guide to the Chemical Properties and Structure of Diisopropyl Methylphosphonate (DIMP)
For Researchers, Scientists, and Drug Development Professionals
Diisopropyl methylphosphonate (B1257008) (DIMP) is an organophosphorus compound primarily known as a chemical byproduct in the synthesis of the nerve agent Sarin (GB).[1][2][3] Due to its structural similarity and lower toxicity, it is also utilized as a simulant for G-type nerve agents in the testing and calibration of detection equipment and protective clothing.[1][4] This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analytical methodologies for DIMP.
Chemical and Physical Properties
DIMP is a colorless liquid at standard temperature and pressure.[2][5] It is sparingly soluble in water but miscible with organic solvents.[5][6] A summary of its key chemical and physical properties is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₇O₃P | [1] |
| Molecular Weight | 180.18 g/mol | [1] |
| Boiling Point | 215 °C (419 °F; 488 K) | [1] |
| Density | 0.976 g/mL | [1] |
| Flash Point | 98 °C (208 °F; 371 K) | [1] |
| Solubility in Water | 0.1% to 8% | [2][5] |
| CAS Number | 1445-75-6 | [1] |
| IUPAC Name | Di(propan-2-yl) methylphosphonate | [1] |
| SMILES | CP(OC(C)C)(OC(C)C)=O | [1] |
| InChI Key | WOAFDHWYKSOANX-UHFFFAOYSA-N | [1] |
Chemical Structure
The chemical structure of diisopropyl methylphosphonate features a central phosphorus atom double-bonded to an oxygen atom and single-bonded to a methyl group and two isopropoxy groups.
Synthesis
The primary method for the laboratory synthesis of diisopropyl methylphosphonate is a modification of the Arbusov reaction.[5] This reaction involves the treatment of triisopropyl phosphite (B83602) with methyl iodide. The mixture is heated, causing an exothermic reaction, and then refluxed. The product is isolated by distillation.[5]
Experimental Protocol: Synthesis via Arbusov Reaction
This protocol is adapted from the method described by Ford-Moore and Perry (1951).
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place a small portion of methyl iodide.
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Initiation: Add a small amount of triisopropyl phosphite to the methyl iodide.
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Exothermic Reaction: Gently heat the mixture until an exothermic reaction begins.
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Addition of Reactant: Remove the heat source and add the remaining triisopropyl phosphite from the dropping funnel at a rate that maintains a brisk boil. Reapply heat if necessary towards the end of the addition.
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Reflux: After the addition is complete, heat the mixture under reflux for one hour.
-
Distillation: Replace the reflux condenser with a distillation apparatus. Distill off the isopropyl iodide byproduct at atmospheric pressure (boiling point ~89-90 °C).
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Purification: Purify the remaining diisopropyl methylphosphonate by vacuum distillation.
Analytical Methods
A variety of analytical techniques are available for the detection and quantification of DIMP in various matrices. Gas chromatography coupled with mass spectrometry (GC-MS) is a commonly employed method.[1][7] Other techniques include ion mobility spectrometry (IMS), particularly for vapor-phase detection.[1]
| Analytical Technique | Sample Matrix | Detection Limit (LOD) | Quantification Limit (LOQ) | Reference |
| GC-MS | Water | 0.21 µg/mL | 0.62 µg/mL | [1][7] |
| IMS | Air | 0.24 ppbᵥ (1.8 µg/m³) | 0.80 ppbᵥ (6.0 µg/m³) | [1] |
| GC-FPD | Air, Soil, Water | ~0.5 ng | Not specified | |
| Infrared Spectroscopy | Various | Not specified | Not specified | |
| Raman Spectroscopy | Various | Not specified | Not specified |
Experimental Protocol: GC-MS Analysis of DIMP in Water
The following is a general protocol for the analysis of DIMP in a water sample.
-
Sample Preparation:
-
Extraction: Extract a known volume of the water sample with a suitable organic solvent, such as dichloromethane.
-
Drying: Dry the organic extract over an anhydrous drying agent (e.g., sodium sulfate).
-
Concentration: Concentrate the extract to a small, known volume under a gentle stream of nitrogen.
-
-
GC-MS Analysis:
-
Injection: Inject a small aliquot (e.g., 1 µL) of the concentrated extract into the GC-MS system.
-
Chromatographic Conditions: A typical setup might use a 30 m x 0.25 mm x 0.25 µm capillary column with a TG-5 SilMS stationary phase. The oven temperature program could be, for example, an initial temperature of 60°C, ramped to 110°C.[1][8]
-
Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode, scanning a suitable mass range.
-
-
Data Analysis:
-
Identification: Identify DIMP by comparing the retention time and the mass spectrum of the peak in the sample chromatogram with those of a known DIMP standard.
-
Quantification: Quantify the concentration of DIMP by comparing the peak area to a calibration curve prepared from standards of known concentrations.
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Biological Activity and Signaling Pathways
There is no evidence to suggest that diisopropyl methylphosphonate interacts with specific biological signaling pathways in the manner of a targeted drug molecule. Its toxicity is primarily observed at high doses and manifests as central nervous system effects, including ataxia, lethargy, and in severe cases, coma.[9][10] The precise molecular mechanism of this neurotoxicity is not well understood.[9] DIMP is metabolized in the body to isopropyl methylphosphonic acid (IMPA), which is then excreted in the urine.[9][11] It is unclear whether the toxic effects are caused by the parent compound or its metabolite.[9] DIMP is not considered to be a potent cholinesterase inhibitor like the nerve agent Sarin.[4] Due to the lack of a defined signaling pathway, a corresponding diagram cannot be provided.
References
- 1. mdpi.com [mdpi.com]
- 2. Sarin - Wikipedia [en.wikipedia.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Diisopropyl Methylphosphonate - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. diisopropyl methylphosphonate dimp: Topics by Science.gov [science.gov]
- 7. Trace Detection of Di-Isopropyl Methyl Phosphonate DIMP, a By-Product, Precursor, and Simulant of Sarin, Using Either Ion Mobility Spectrometry or GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. Toxicologic evaluation of diisopropyl methylphosphonate and dicyclopentadiene in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
